![molecular formula C18H21N5O2 B3011550 2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034612-02-5](/img/structure/B3011550.png)

2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors, followed by various functionalization steps. For example, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines involves tosylation, treatment with acetamides, and the use of a Horner–Emmons reagent for the incorporation of vinylcarboxamide groups . The synthesis of imidazo[1,2-a]pyridine-8-carboxamides was achieved through whole-cell screening of a focused library against Mycobacterium tuberculosis, followed by structure-activity relationship evaluation to optimize the physicochemical properties .

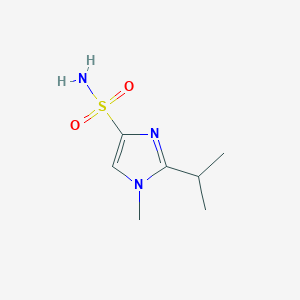

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo ring fused to a pyridine ring. This bicyclic structure provides a rigid scaffold that can interact with various biological targets. The substitution pattern on the imidazo[1,2-a]pyridine core, such as the presence of a tetrahydropyran group or various amine moieties, can significantly influence the binding affinities and biological activities of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions that are essential for their functionalization and biological activity. For instance, the introduction of substituents at specific positions on the imidazo[1,2-a]pyridine core can be achieved through halogen-metal exchange reactions . The Willgerodt-Kindler reaction has also been investigated for the functionalization of imidazo[4,5-b]pyridine derivatives, leading to compounds with suspected antituberculotic activity .

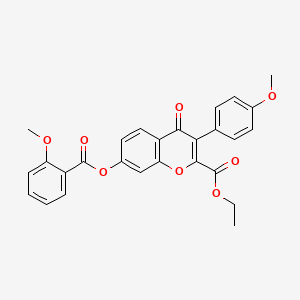

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. The optimization of these properties is a key step in the development of new therapeutic agents, as seen in the synthesis and structure-activity relationship studies of imidazo[1,2-a]pyridine-8-carboxamides . The stability of the imidazo[1,2-a]pyridine core also allows for the generation of stable N-heterocyclic carbenes, which have applications in catalysis and material science .

Scientific Research Applications

Organic Synthesis and Functionalization Reactions

Research on similar compounds highlights innovative approaches in organic synthesis and functionalization reactions. For instance, studies on pyrazole-3-carboxylic acids and their conversion into carboxamides demonstrate the potential for creating diverse molecules with tailored properties (Yıldırım, Kandemirli, & Demir, 2005). Such synthetic pathways are crucial for developing new pharmaceuticals, materials, and chemical probes.

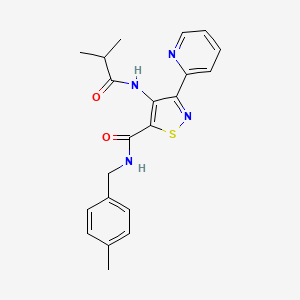

Medicinal Chemistry and Drug Design

In medicinal chemistry, compounds within this chemical space have been investigated for their potential as therapeutic agents. For instance, studies on imidazo[1,2-a]pyridines and related structures reveal their potential as potassium-competitive acid blockers, highlighting the therapeutic value of structurally related compounds in addressing gastric acid-related disorders (Palmer et al., 2007). Additionally, the exploration of imidazo[1,2-a]pyrimidines for reducing metabolism mediated by aldehyde oxidase indicates the importance of these molecules in optimizing drug pharmacokinetics (Linton et al., 2011).

Material Science and Luminescence Studies

The luminescence properties of related compounds, particularly those involving lanthanides, have been explored for their potential in material science applications. Studies on novel aromatic carboxylic acids and their europium and terbium complexes showcase the ability of these compounds to sensitize lanthanide emissions, suggesting applications in lighting, displays, and bioimaging (Tang, Tang, & Tang, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through hydrogen bonding or other types of non-covalent interactions due to the presence of the polar carboxamide group and the nitrogen atoms in the ring systems .

properties

IUPAC Name |

2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-13-17(23-8-4-2-7-16(23)20-13)18(24)21-14-10-19-22(11-14)12-15-6-3-5-9-25-15/h2,4,7-8,10-11,15H,3,5-6,9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBVSOQXXDUGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN(N=C3)CC4CCCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)

![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)